2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-7-14(8-10-15)13-18(24)22-20-19(16-5-4-12-26-16)21-17-6-2-3-11-23(17)20/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKYUBHPOHTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a thiophene derivative and a halogenated imidazo[1,2-a]pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine derivative of the imidazo[1,2-a]pyridine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities:
Anticancer Properties
Studies have shown that derivatives of imidazopyridine compounds demonstrate selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the growth of human cancer cells while sparing normal cells. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antimicrobial agents .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the applications of this compound in drug development:
- Case Study 1 : A study investigated the anticancer effects of imidazopyridine derivatives in vitro and in vivo models. The results indicated significant tumor reduction in treated groups compared to controls, suggesting potential for further development as an anticancer agent .
- Case Study 2 : Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The findings demonstrated effective inhibition at low concentrations, supporting its use as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the imidazo[1,2-a]pyridine-acetamide backbone but differ in substituents, leading to varied physicochemical and pharmacological profiles:
Key Observations :
- Substituent Diversity: The target compound’s thiophene group distinguishes it from chlorophenyl (5f, 5h) or cyanophenyl (27) analogs. Thiophene’s electron-rich nature may enhance π-π stacking compared to halogens .
- Acetamide Modifications : Compound 5h and SL 83-0912 demonstrate how alkylation (e.g., hydroxypropyl in SL 83-0912) or chloro-substitution (5f) impacts solubility and pharmacokinetics . The target compound’s unmodified acetamide may face metabolic challenges, as similar groups in other analogs led to unfavorable pharmacokinetics .
Physicochemical Properties
- Melting Points : Analogs with halogen substituents (e.g., 5f, 5g) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas 5h’s methoxy group reduces melting point (108–110°C) . The target compound’s thiophene group may further lower melting points compared to chloro analogs.
Pharmacological Considerations
- Kinase Inhibition Potential: Compound 27 () and triazole-containing 51 () show that aryl substitutions enhance interactions with hydrophobic kinase pockets. The target compound’s thiophene may mimic such interactions but with reduced metabolic liabilities compared to chlorophenyl groups .
- Pharmacokinetic Challenges : highlights that unmodified acetamide groups (e.g., in compound 15) often suffer from poor bioavailability. The target compound’s 4-methoxyphenyl group could mitigate this by slowing oxidative metabolism .
Biological Activity
The compound 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 396.54 g/mol. It features a complex structure that includes an imidazopyridine core, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the thiophen-2-yl moiety contributes to its pharmacological profile.
Neuropharmacological Effects
Recent studies have highlighted the compound's potential as a selective modulator of the GABA receptor. A notable investigation involved the synthesis and pharmacological evaluation of related compounds, demonstrating significant binding affinity to the δ-subunit-containing GABA receptors. The effective concentration (EC) values for these interactions were reported as follows:
| Receptor Type | EC (μM) |
|---|---|
| α1β2δ | 3.68 |
| α4β2δ | 2.91 |
| α6β2δ | 2.25 |
These findings suggest that the compound may act as a positive allosteric modulator (PAM) at these receptors, potentially influencing anxiety and seizure disorders .
Anticancer Activity
In addition to its neuropharmacological properties, research has indicated that derivatives of imidazopyridine compounds exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Study on Anticancer Activity
A comprehensive study evaluated the anticancer effects of several analogs related to our compound against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that some derivatives exhibited IC values in the low micromolar range, demonstrating significant cytotoxicity:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Derivative A | U-87 | 15 |
| Derivative B | MDA-MB-231 | 20 |
This data underscores the potential of these compounds in cancer therapy .
Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could inhibit sphingomyelinase activity, which is implicated in Alzheimer’s disease pathology. By reducing exosome release from neurons, these compounds may offer a novel therapeutic approach for neurodegenerative conditions .
Q & A
Q. Critical parameters :
- Temperature control during cyclization (60–100°C) to avoid side reactions.
- Solvent purity (e.g., anhydrous DMF) for coupling steps.
- Reaction monitoring via TLC or HPLC to ensure intermediate purity .
Advanced: How can low yields in the final acetamide coupling step be addressed?
Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Catalyst optimization : Use coupling agents like HATU or EDCI to activate the carboxyl group .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .
- Solvent screening : Test polar solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- 1H/13C NMR : Identify protons on the methoxyphenyl (δ 3.8 ppm for OCH₃), imidazo[1,2-a]pyridine (δ 7.5–8.5 ppm), and thiophene (δ 6.8–7.2 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
Advanced: How can researchers resolve contradictory bioactivity data across in vitro assays?
Answer:
Contradictions may arise from assay conditions or impurity interference. Methodological solutions:
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 μM) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., deacetylated derivatives) that may skew results .
- Target specificity : Perform kinase inhibition profiling or receptor-binding assays to confirm selectivity .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Answer:
- Cancer cell lines : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cells via MTT assays .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial activity : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays .
Advanced: How can computational methods guide SAR studies for this compound?
Answer:
- Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP or polar surface area .
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to rationalize reactivity .
Table 1: Structural Analogs and Comparative Bioactivity
| Compound Name | Core Structure | Key Modifications | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine + Thiophene | 4-Methoxyphenyl acetamide | Under investigation | N/A |
| N-(4-acetylphenyl)-... [Analog A] | Thieno[2,3-d]pyrimidine | Oxadiazole substituent | Anticancer (1.2 μM, MCF-7) | |
| Thienopyrimidine Derivative B | Thienopyrimidine | Simpler acetamide chain | Antiviral (EC₅₀ = 5.8 μM) | |
| Triazolopyridazine Derivative C | Triazolopyridazine | Pyridin-3-yl group | Kinase inhibition (IC₅₀ = 0.3 μM) |
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
Basic: How is purity validated for this compound in pharmacological assays?
Answer:
- HPLC : Use a C18 column (ACN/water gradient) to achieve ≥95% purity .
- Elemental analysis : Match calculated vs. observed C, H, N values (<0.4% error) .
- Melting point : Confirm consistency with literature (e.g., 180–185°C) .
Advanced: How can crystallography resolve ambiguities in stereochemistry?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and analyze to determine absolute configuration .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in airtight, light-protected vials .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
